molecular formula C13H15NO2 B107540 Methyl 4-(1H-indol-3-yl)butanoate CAS No. 15591-70-5

Methyl 4-(1H-indol-3-yl)butanoate

Cat. No. B107540
CAS RN: 15591-70-5
M. Wt: 217.26 g/mol
InChI Key: ZEJUFCOACOWDPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(1H-indol-3-yl)butanoate is a compound that is structurally related to indole derivatives. Indoles are an important class of heterocyclic aromatic organic compounds, and modifications on the indole ring can lead to a variety of compounds with diverse biological activities. The indole moiety is a common framework in many natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of compounds related to Methyl 4-(1H-indol-3-yl)butanoate involves various organic reactions. For instance, the synthesis of ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate was achieved through the reaction of 3-methyl-1H-indole-2-carbohydrazide with ethyl 3-oxobutanoate under reflux conditions . Similarly, the synthesis of transition metal(II) complexes with the thiosemicarbazone derived from 4-[1-(4-methylphenylsulfonyl)-1H-indol-3-yl]but-3-en-2-one was reported, which involves the formation of a thiosemicarbazone ligand followed by complexation with various metal ions .

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by spectroscopic methods such as IR, 1H NMR, mass spectrometry, and X-ray crystallography. For example, the structure of ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate was confirmed using these techniques . These methods provide detailed information about the molecular framework, functional groups, and the overall geometry of the compound.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. Electrophilic substitution is a common reaction for indoles, as seen in the cyclisation of 1- and 2-methylindolylbutanols to form different cyclic structures under specific conditions . The reactivity of these compounds can be influenced by the substituents on the indole ring and the surrounding chemical environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl 4-(1H-indol-3-yl)butanoate and related compounds are influenced by their molecular structure. For instance, the rate constant for the reaction of 3-methoxy-3-methyl-1-butanol with OH radicals was measured, providing insight into its reactivity and stability in the atmosphere . The solubility, melting point, boiling point, and other physical properties are determined by the functional groups and overall molecular architecture.

Relevant Case Studies

Case studies involving these compounds often focus on their biological activities. The thiosemicarbazone derived from 4-[1-(4-methylphenylsulfonyl)-1H-indol-3-yl]but-3-en-2-one and its metal complexes were studied for their anti-inflammatory, antibacterial, and antitumor activities . Such studies are crucial for the development of new pharmaceuticals and understanding the role of these compounds in biological systems.

Scientific Research Applications

1. Use in Synthesis and Drug Design

Methyl 4-(1H-indol-3-yl)butanoate is integral in the synthesis of novel compounds with potential therapeutic applications. For example, it has been used in the synthesis of indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides. These molecules have been identified as potent inhibitors in vitro against the urease enzyme, suggesting their value in drug designing programs for various therapeutic applications (Nazir et al., 2018).

2. Role in Analytical and Structural Characterization Studies

This compound has also been instrumental in comprehensive analytical and structural characterization studies. For instance, its derivatives have been analyzed using various spectroscopic methods and computational approaches, providing valuable data for forensic and clinical purposes (Dybowski et al., 2021).

3. Involvement in Conformational Behavior Studies

Methyl 4-(1H-indol-3-yl)butanoate and its derivatives have been used in studies examining conformational behavior in solutions. Such research aids in understanding the molecular dynamics and properties of various compounds, which can have implications in materials science and drug design (Li et al., 1997).

4. Application in Chemical Kinetics and Thermodynamics

Studies on the autoignition chemistry of methyl butanoate, a related compound, have provided insights into the thermodynamics and kinetics of autoignition processes. This research is significant for understanding the combustion properties of biodiesel fuels and other esters (Jiao et al., 2015).

5. In Metal Complex Studies

The metal−ligand complexes involving methyl 4-(1H-indol-3-yl)butanoate have been extensively studied. These studies contribute to our understanding of metal−ligand interaction dynamics, with potential applications in bioinorganic chemistry and material science (Mubarak & El-Bindary, 2010).

Safety And Hazards

The compound has been associated with several hazard statements, including H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “Methyl 4-(1H-indol-3-yl)butanoate” are not mentioned in the available resources, related compounds have shown potential for further development in areas such as tubulin polymerization inhibitors .

properties

IUPAC Name

methyl 4-(1H-indol-3-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-16-13(15)8-4-5-10-9-14-12-7-3-2-6-11(10)12/h2-3,6-7,9,14H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJUFCOACOWDPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90165990
Record name Methyl 4-(indol-3-yl)butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(1H-indol-3-yl)butanoate

CAS RN

15591-70-5
Record name 1H-Indole-3-butanoic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15591-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl indole-3-butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015591705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl indole-3-butyrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520394
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-(indol-3-yl)butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(indol-3-yl)butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.037
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl indole-3-butyrate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/768B8C88XT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(1H-indol-3-yl)butanoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(1H-indol-3-yl)butanoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(1H-indol-3-yl)butanoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(1H-indol-3-yl)butanoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(1H-indol-3-yl)butanoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(1H-indol-3-yl)butanoate

Citations

For This Compound
6
Citations
L Labanauskas, R Mazeikaite, G Urbelis, O Gedrimaite… - ARKIVOC, 2013 - arkat-usa.org
A convenient synthetic route for preparation of various 4-[4-(1H-indol-3-yl) butyl] piperazines bearing heterocyclic and aliphatic substituents in position 1 has been developed. During …
Number of citations: 1 www.arkat-usa.org
P Choppara, MS Bethu, YV Prasad, JV Rao… - Arabian Journal of …, 2019 - Elsevier
Two series of novel bis(indole) analogues viz., N′-((5-substituted-1H-indol-3-yl)methylene)-n-(1H-indol-3-yl)alkanehydrazides (7a–f) and N′-((5-substituted-1-(3-methylbut-2-enyl)-1H…
Number of citations: 19 www.sciencedirect.com
M Saeedi, A Hadjiakhondi… - Current Topics in …, 2017 - ingentaconnect.com
Diabetes Mellitus (DM) is a metabolic disease characterized by high blood sugar levels. Recently, it has emerged as an important and global health problem with long-term …
Number of citations: 54 www.ingentaconnect.com
L Demange, D Boeglin, A Moulin… - Journal of medicinal …, 2007 - ACS Publications
A new series of growth hormone secretagogue (GHS) analogues based on the 1,2,4-triazole structure were synthesized and evaluated for their in vitro binding and their ability to …
Number of citations: 115 pubs.acs.org
M Albrecht, H Yi, F Pan, A Valkonen… - European Journal of …, 2015 - Wiley Online Library
Five compounds bearing electron‐deficient pentafluorophenyl as well as electron‐rich (salicylate or indole) aromatic moieties connected by amide or ester linkages were investigated …
R Mažeikaitė - 2015 - Vilniaus universitetas
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.